N-(2,5-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Morpholine Group: This step involves the nucleophilic substitution of a halogenated pyridazinone with morpholine.
Attachment of the Acetamide Group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Methoxylation of the Phenyl Ring:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the pyridazinone ring can yield dihydropyridazines.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under appropriate conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydropyridazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Biochemical Research: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the morpholine and pyridazinone moieties suggests potential interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
- N-(2,5-dimethoxyphenyl)-2-[3-(piperidin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
- N-(2,5-dimethoxyphenyl)-2-[3-(pyrrolidin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring attached to the pyridazinone moiety (morpholine vs. piperidine vs. pyrrolidine).
- Unique Properties: The morpholine ring in N-(2,5-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide may confer different solubility and binding properties compared to its analogs.
This compound’s unique combination of functional groups and structural features makes it a versatile molecule for various scientific and industrial applications.
Properties
Molecular Formula |
C18H22N4O5 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C18H22N4O5/c1-25-13-3-4-15(26-2)14(11-13)19-17(23)12-22-18(24)6-5-16(20-22)21-7-9-27-10-8-21/h3-6,11H,7-10,12H2,1-2H3,(H,19,23) |
InChI Key |
WQWZPIBZNQCMQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3 |
Origin of Product |
United States |
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